![molecular formula C9H8Cl2N4 B12926575 4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-49-7](/img/structure/B12926575.png)
4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline is a compound that features a 1,2,3-triazole ring attached to a dichloroaniline moiety. The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate, in a solvent such as water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the triazole ring or the dichloroaniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution of the chlorine atoms can produce a variety of substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The dichloroaniline moiety can further enhance these interactions by providing additional binding sites . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A simple triazole ring without additional substituents, used in various chemical and biological applications.
4,5-Dichloroaniline: A dichloroaniline moiety without the triazole ring, used in the synthesis of dyes and agrochemicals.
1,2,4-Triazole: An isomer of 1,2,3-triazole with different nitrogen atom positions, used in pharmaceuticals and agrochemicals.
Uniqueness
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline is unique due to the combination of the triazole ring and the dichloroaniline moiety. This combination provides a versatile scaffold for the development of new compounds with enhanced biological activity and chemical stability . The presence of both the triazole ring and the dichloroaniline moiety allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
922711-49-7 |
|---|---|
Molekularformel |
C9H8Cl2N4 |
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
4,5-dichloro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-3-6(9(12)4-8(7)11)5-15-2-1-13-14-15/h1-4H,5,12H2 |
InChI-Schlüssel |
PIRJTJRJKNFMJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=N1)CC2=CC(=C(C=C2N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




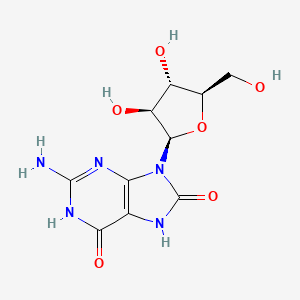

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B12926521.png)
![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)

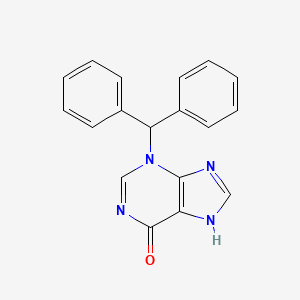
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
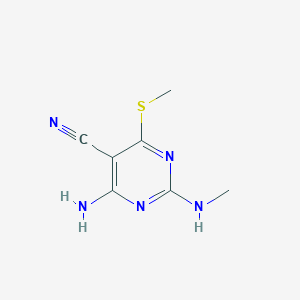
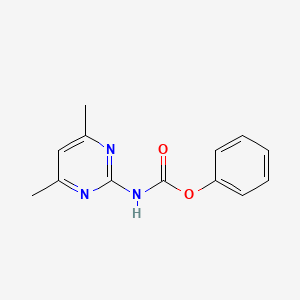
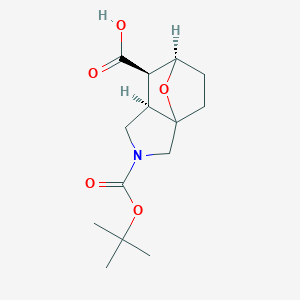
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
